5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains both triazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-1,2,4-triazole-1-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate alkylating agent . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of strong bases or acids to facilitate the nucleophilic attack .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction of the oxadiazole ring can yield amines .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death . For its anticancer activity, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile: This compound also contains a triazole ring and has been studied for its potential as an anticancer agent.
1,2,4-Triazole-containing scaffolds: These compounds are widely used in pharmaceuticals and have shown various biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both triazole and oxadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an antimicrobial and anticancer agent further highlight its uniqueness .
Properties
IUPAC Name |
5-(1,2,4-triazol-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c12-5-9-8-4(11-5)1-10-3-6-2-7-10/h2-3H,1H2,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXLVGJNCGPENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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